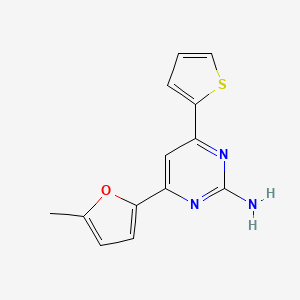

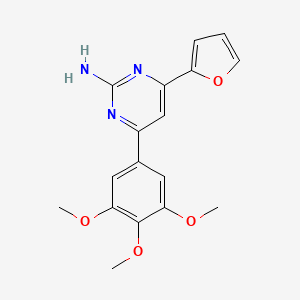

![molecular formula C14H17NO5 B6348227 4-(Furan-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326813-75-5](/img/structure/B6348227.png)

4-(Furan-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

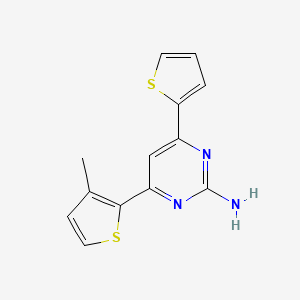

“4-(Furan-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid” is a complex organic compound. It is related to furan platform chemicals (FPCs) which are directly available from biomass . FPCs have a unique structure and potentially valuable biological activity . This compound is available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis of this compound could potentially involve asymmetric total synthesis strategies . The synthesis might start from the reaction of a γ-keto acid with a chiral amine to construct a key intermediate, which then undergoes further reactions . The synthesis could also involve the use of Lewis acidic catalysts .Molecular Structure Analysis

The molecular structure of this compound involves a furan ring, a spiro[4.5]decane skeleton, and a carboxylic acid group . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The spiro[4.5]decane skeleton is a bicyclic structure with one atom common to both rings .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of multiple functional groups. Carboxylic acids, like the one present in this compound, can undergo a variety of reactions, including nucleophilic acyl substitution reactions . The furan ring can also participate in various reactions .科学研究应用

Biocatalysis and Bioconversion

The furan platform, to which this compound belongs, offers reactivity due to its mono- (furfural) or disubstituted (5-HMF) furan ring. Researchers have explored biocatalytic and fermentative methods to convert furans into valuable products. Microorganisms can efficiently oxidize and reduce furfural and 5-HMF, leading to lower-cost processes with minimal environmental impact .

Anti-Hypoxic Properties

Induction of anti-hypoxic proteins is crucial for cell protection during exposure to low-oxygen conditions. The compound’s unique structure may contribute to its potential as an anti-hypoxic agent. Further studies could explore its effects on hypoxia-inducible factor-α (HIF-α), a major transcription factor involved in cellular adaptation to hypoxia .

Pharmaceutical Intermediates

The reductive amination of furfural forms furfurylamine (FAM), a starting material for pharmaceuticals. For instance, FAM serves as a precursor in the synthesis of furtrethonium, a drug with potential therapeutic applications .

Natural Furan Esters

Streptomyces sp. isolates have been found to produce natural furan esters, including 2,5-bis(hydroxymethyl)furan monoacetate and 2,5-bis(hydroxymethyl)furan diacetate. These compounds may have diverse applications, and their isolation from microbial sources opens up new avenues for research .

Stereoselective Synthesis

Efficient and stereocontrolled routes to the 1,6,9-trioxaspiro[4.5]decane ring system (an oxa analog motif) have been developed. These structures resemble natural products and could be explored for potential antibiotic or selective anticancer properties .

Polymer Precursors and Fuels

Given the furan platform’s reactivity, derivatives like 4-(Furan-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid may find applications as polymer precursors or in the synthesis of new fuels. Their potential lies in replacing petroleum-based materials while maintaining desirable characteristics .

未来方向

属性

IUPAC Name |

4-(furan-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c16-12(11-5-4-8-19-11)15-10(13(17)18)9-20-14(15)6-2-1-3-7-14/h4-5,8,10H,1-3,6-7,9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPMHPNRYFSXHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Furan-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

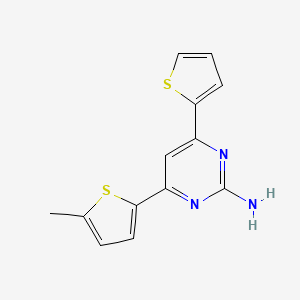

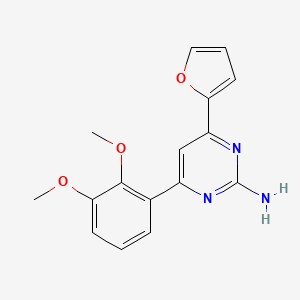

![4-[4-(Benzyloxy)phenyl]-6-(furan-2-yl)pyrimidin-2-amine](/img/structure/B6348172.png)

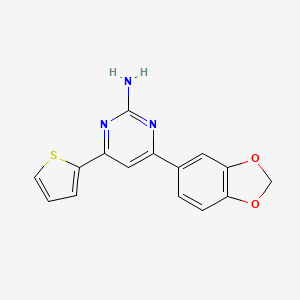

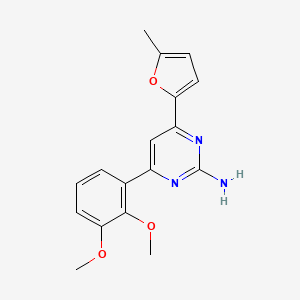

![4-(Furan-2-yl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6348190.png)

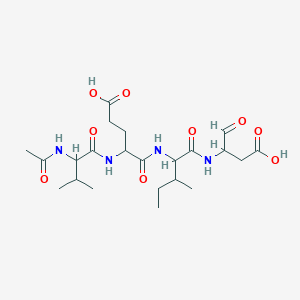

![4-(4-Nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348225.png)